![molecular formula C19H16FNO4 B2544579 Ethyl 5-(2-fluorobenzamido)-3-methylbenzofuran-2-carboxylate CAS No. 923687-09-6](/img/structure/B2544579.png)
Ethyl 5-(2-fluorobenzamido)-3-methylbenzofuran-2-carboxylate
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Overview
Description
Ethyl 2-[(2-fluorobenzoyl)amino]acetate is a compound with a molecular weight of 225.22 . It’s a solid substance stored at ambient temperature .
Synthesis Analysis
While specific synthesis information for “Ethyl 5-(2-fluorobenzamido)-3-methylbenzofuran-2-carboxylate” is not available, related compounds have been synthesized through various routes. For instance, a new series of tetrahydrobenzothiophene derivatives have been synthesized through a medicinal chemistry route . Another study synthesized target molecules via amino esters to yield pentafluorinated thiophene derivatives .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using techniques like NMR and HR-MS . The 1H NMR results showed chemical shifts around 13.2 for the hydrogen on the amide, 12.3 for the hydrogen on the carboxyl group, multiple peaks between 7.5–8.0 for the hydrogen on the aromatic ring, multiple peaks between 1.2–3.0 for the hydrogens on the alkyl chain .
Physical And Chemical Properties Analysis
Ethyl 2-[(2-fluorobenzoyl)amino]acetate is a solid substance stored at ambient temperature .
Scientific Research Applications
Synthesis and Potential Applications
Ethyl 5-(2-fluorobenzamido)-3-methylbenzofuran-2-carboxylate is a compound that may have various applications in scientific research, particularly in the field of organic chemistry and drug development. While the specific research on this compound is limited, insights can be drawn from related studies on similar compounds.
One notable application is in the synthesis of amino acid ester derivatives containing 5-fluorouracil, which have shown antitumor activity. These derivatives were synthesized using a coupling agent, highlighting the role of fluoro-substituted compounds in medicinal chemistry, particularly in cancer research (Xiong et al., 2009). Another study focused on the synthesis of 2-substituted thiazole-5-carboxylates via photolysis, demonstrating the compound's potential in creating diverse molecular structures for various applications (Fong et al., 2004).
Furthermore, compounds with fluorobenzamido groups have been used in radiolabeled antagonists for studying neurotransmission with positron emission tomography (PET), indicating their usefulness in neuroscientific research and the study of neurological disorders (Plenevaux et al., 2000).
Safety And Hazards
properties
IUPAC Name |
ethyl 5-[(2-fluorobenzoyl)amino]-3-methyl-1-benzofuran-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO4/c1-3-24-19(23)17-11(2)14-10-12(8-9-16(14)25-17)21-18(22)13-6-4-5-7-15(13)20/h4-10H,3H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUHJHVJHLWTMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC=C3F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2-fluorobenzamido)-3-methylbenzofuran-2-carboxylate |
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